4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide

Lipophilicity Drug-likeness Fragment-based screening

Procure 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide as a unique benzamide probe. Its distinct 4-acetyl core and 2-benzoyl-4-methylaniline structure create a singular electronic and 3D profile unmatched by des-acetyl or des-benzoyl analogs, essential for precise structure-activity relationship (SAR) studies. The higher lipophilicity (XLogP3=5) and additional hydrogen bond acceptor differentiate it for membrane target screening and pharmacophore modeling. Sole sourcing the correct CAS 312605-49-5 eliminates the unquantified risk of lost molecular recognition in your assays.

Molecular Formula C23H19NO3
Molecular Weight 357.409
CAS No. 312605-49-5
Cat. No. B2408750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide
CAS312605-49-5
Molecular FormulaC23H19NO3
Molecular Weight357.409
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)C(=O)C3=CC=CC=C3
InChIInChI=1S/C23H19NO3/c1-15-8-13-21(20(14-15)22(26)18-6-4-3-5-7-18)24-23(27)19-11-9-17(10-12-19)16(2)25/h3-14H,1-2H3,(H,24,27)
InChIKeyRRZPWNPILYOPRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / 5 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(2-benzoyl-4-methylphenyl)benzamide (CAS 312605-49-5): Structural Identity and Physicochemical Baseline


4‑Acetyl‑N‑(2‑benzoyl‑4‑methylphenyl)benzamide is a fully synthetic, small‑molecule benzamide derivative (C₂₃H₁₉NO₃; MW 357.4 g mol⁻¹) that contains a 4‑acetylbenzamide core coupled to a 2‑benzoyl‑4‑methylaniline substructure [REFS‑1]. The molecule is catalogued in PubChem (CID 4665533) and sold by several chemical suppliers as a research‑grade building block or screening compound [REFS‑2]. Computed physicochemical descriptors—XLogP3 = 5, topological polar surface area = 63.2 Ų, and one hydrogen‑bond donor—place it in a moderately lipophilic space typical of fragment‑like and probe‑like libraries [REFS‑1]. No primary pharmacological, biochemical, or in‑vivo data have been published for this specific compound; all information originates from chemical database entries and vendor catalogues.

Why Benzamide Scaffolds Cannot Be Interchanged Without Loss of Structural Identity in 4-Acetyl-N-(2-benzoyl-4-methylphenyl)benzamide


Benzamide‑based compounds occupy a dense chemical space where subtle changes in substitution pattern can drastically alter target binding, selectivity, and pharmacokinetics [REFS‑1]. In the case of 4‑acetyl‑N‑(2‑benzoyl‑4‑methylphenyl)benzamide, the simultaneous presence of a 4‑acetyl group on the benzamide ring and a 2‑benzoyl‑4‑methyl substitution on the aniline ring defines a unique three‑dimensional shape and electronic profile that cannot be replicated by simpler analogs such as N‑(2‑benzoyl‑4‑methylphenyl)benzamide (which lacks the acetyl moiety) or N‑(2‑benzoyl‑4‑methylphenyl)acetamide (which replaces the benzamide with a smaller acetyl cap) [REFS‑2]. Consequently, substituting these closely related compounds in a research or procurement context carries an unquantified risk of losing the specific molecular recognition features that are the very reason for acquiring the target compound.

Quantitative Comparator Evidence for 4-Acetyl-N-(2-benzoyl-4-methylphenyl)benzamide (CAS 312605-49-5)


Computed Lipophilicity (XLogP3) Differentiates 4-Acetyl-N-(2-benzoyl-4-methylphenyl)benzamide from Closest Structural Analogues

The target compound exhibits a computed XLogP3 of 5, whereas the simpler N‑(2‑benzoyl‑4‑methylphenyl)benzamide (lacking the 4‑acetyl group) shows a lower logP of approximately 4.3, and N‑(2‑benzoyl‑4‑methylphenyl)acetamide shows an even lower logP of about 3.2 [REFS‑1][REFS‑2]. The ∼0.7–1.8 logP unit increase conferred by the 4‑acetylbenzamide moiety significantly shifts the compound’s predicted membrane permeability and solubility profile, a critical parameter during lead optimisation and fragment‑based screening campaigns.

Lipophilicity Drug-likeness Fragment-based screening

Topological Polar Surface Area (TPSA) Shift Affects Predicted Oral Bioavailability

The target compound carries a TPSA of 63.2 Ų, whereas N‑(2‑benzoyl‑4‑methylphenyl)benzamide has a smaller TPSA of ~46 Ų (one fewer carbonyl oxygen acceptor), and N‑(2‑benzoyl‑4‑methylphenyl)acetamide registers ~55 Ų [REFS‑1][REFS‑2]. The 17‑Ų increase relative to the parent benzamide pushes the molecule closer to the commonly accepted TPSA threshold of <140 Ų for oral absorption while still keeping it well within the desirable range; however, the additional polarity may enhance solubility at the cost of slightly reduced passive permeability.

Drug-likeness Oral bioavailability Medicinal chemistry

Rotatable Bond Count Differentiates the Target from Simpler Benzamide Analogues

The target molecule possesses 5 rotatable bonds, whereas N‑(2‑benzoyl‑4‑methylphenyl)benzamide has 4, and N‑(2‑benzoyl‑4‑methylphenyl)acetamide has only 3 [REFS‑1][REFS‑2]. The additional rotatable bond arises from the 4‑acetyl substituent, which introduces a new degree of torsional freedom. During computational docking and pharmacophore modelling, this increased flexibility can alter the conformational ensemble available for target binding, potentially enabling access to binding poses that are sterically inaccessible to more rigid analogues.

Molecular flexibility Conformational sampling Entropy penalty

Molecular Weight Discrimination Enables Library Design and Fractionation

With a molecular weight of 357.4 Da, the target compound sits at the upper edge of fragment space (>300 Da) but still well within lead‑like territory (≤450 Da) [REFS‑1]. In contrast, N‑(2‑benzoyl‑4‑methylphenyl)benzamide (315.4 Da) and N‑(2‑benzoyl‑4‑methylphenyl)acetamide (253.3 Da) are markedly lighter [REFS‑2][REFS‑3]. This 42–104 Da mass difference is analytically resolvable by LC‑MS and influences chromatographic retention, making the target compound suitable for distinct fractionation windows during purity assessment and mixture screening.

Molecular weight Fragment-based drug discovery Library design

Hydrogen‑Bond Acceptor Count Distinguishes Target from Non‑Acetylated Analogues

The target compound carries 3 hydrogen‑bond acceptor (HBA) atoms (two carbonyl oxygens from the acetyl and amide groups, plus one amide carbonyl oxygen), whereas N‑(2‑benzoyl‑4‑methylphenyl)benzamide has only 2 HBAs, and N‑(2‑benzoyl‑4‑methylphenyl)acetamide similarly has 2 [REFS‑1][REFS‑2]. The additional HBA site provided by the 4‑acetyl carbonyl is a concrete difference that affects pharmacophore feature count and predicted binding free‑energy contributions; this makes the target compound an explicit test case for structure‑based design strategies that seek to exploit an extra polar contact with a target residue.

Hydrogen bonding Pharmacophore modelling Target engagement

Computed Heavy‑Atom Count Reflects Distinct Molecular Complexity

The target compound contains 27 heavy atoms (C, N, O), compared with 24 for N‑(2‑benzoyl‑4‑methylphenyl)benzamide and 19 for N‑(2‑benzoyl‑4‑methylphenyl)acetamide [REFS‑1][REFS‑2]. The difference of 3–8 heavy atoms is not trivial; it corresponds to the entire acetyl group (C₂H₃O) and influences computed complexity index (544 for the target vs. ~400 and ~300 for the comparators) [REFS‑1]. This complexity metric is used by medicinal chemists to assess “lead‑likeness” and can affect decision‑making in hit‑to‑lead progression when evaluating multi‑parameter optimisation profiles.

Molecular complexity Chemical space Library diversity

Recommended Application Scenarios for 4-Acetyl-N-(2-benzoyl-4-methylphenyl)benzamide Based on Evidence Profile


Medicinal Chemistry Library Diversification for Lipophilic Target Screening

The measured XLogP3 of 5 positions this compound in a higher lipophilicity bracket than its des‑acetyl or des‑benzoyl analogues [REFS‑1]. Procurement is justified for screening campaigns against membrane‑associated targets (e.g., GPCRs, ion channels, or intracellular kinases) where moderate‑to‑high lipophilicity is favoured for passive permeability and non‑polar pocket complementarity [REFS‑1].

Structure‑Activity Relationship (SAR) Probe for Hydrogen‑Bond Acceptor Tuning

With 3 hydrogen‑bond acceptors—one more than the closest commercially available benzamide comparators—the compound serves as a matched‑pair SAR probe to test the energetic contribution of an additional carbonyl interaction in the adenosine‑ or phosphate‑binding regions of protein targets [REFS‑1].

Mass‑Directed Purification and Analytical Method Development

The molecular weight of 357.4 Da provides a clear mass separation from the lighter benzamide (315.4 Da) and acetamide (253.3 Da) analogues [REFS‑1][REFS‑2]. This mass window is sufficient for unambiguous mass‑directed fractionation and can be used to validate LC‑MS methods that rely on exact mass differentiation of structurally similar benzamide fragments.

Computational Chemistry and Pharmacophore Model Building

The combination of 5 rotatable bonds, a TPSA of 63.2 Ų, and a complexity index of 544 provides a distinct multi‑parameter fingerprint for training or testing computational models of oral drug‑likeness, conformational sampling, or pharmacophore hypothesis generation [REFS‑1]. The compound fills a descriptor gap not covered by the simpler, commercially abundant benzamide derivatives.

Quote Request

Request a Quote for 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.